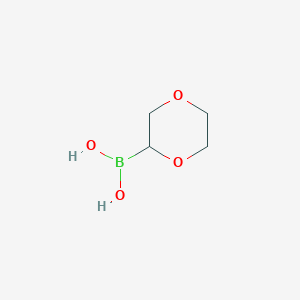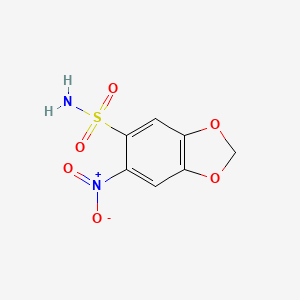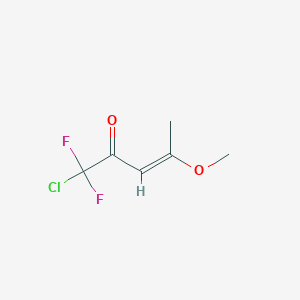
(1,4-Dioxan-2-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,4-Dioxan-2-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a 1,4-dioxane ring. Boronic acids are known for their versatility in forming covalent bonds with diols, making them valuable in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1,4-Dioxan-2-yl)boronic acid typically involves the hydroboration of 1,4-dioxane derivatives. One common method is the reaction of 1,4-dioxane with borane (BH3) in the presence of a catalyst. This reaction proceeds under mild conditions and results in the formation of the boronic acid group on the dioxane ring .
Industrial Production Methods: Industrial production of this compound often employs similar hydroboration techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: (1,4-Dioxan-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Palladium catalysts (Pd) and base (e.g., K2CO3) in the presence of a halide.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Coupled organic products with new carbon-carbon bonds.
Aplicaciones Científicas De Investigación
(1,4-Dioxan-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used in Suzuki-Miyaura coupling reactions to form complex organic molecules.
Biology: Employed in the development of sensors for detecting diols and other biomolecules.
Medicine: Investigated for its potential in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the synthesis of polymers and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1,4-Dioxan-2-yl)boronic acid primarily involves its ability to form reversible covalent bonds with diols. This interaction is crucial in its role as a sensor and in various coupling reactions. The boronic acid group acts as a Lewis acid, facilitating the formation of boronate esters with diols and other nucleophiles .
Comparación Con Compuestos Similares
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
Comparison: (1,4-Dioxan-2-yl)boronic acid is unique due to its dioxane ring structure, which imparts specific steric and electronic properties. This makes it particularly useful in reactions where spatial orientation and electronic effects are critical. In contrast, phenylboronic acid and methylboronic acid lack the dioxane ring, resulting in different reactivity and applications .
Propiedades
Fórmula molecular |
C4H9BO4 |
|---|---|
Peso molecular |
131.93 g/mol |
Nombre IUPAC |
1,4-dioxan-2-ylboronic acid |
InChI |
InChI=1S/C4H9BO4/c6-5(7)4-3-8-1-2-9-4/h4,6-7H,1-3H2 |
Clave InChI |
NVPVSMRXAWQFIK-UHFFFAOYSA-N |
SMILES canónico |
B(C1COCCO1)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(5S)-5H,6H,7H-pyrrolo[1,2-a]imidazol-5-yl]methanamine dihydrochloride](/img/structure/B13480117.png)



![4-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13480149.png)
![2-Azaspiro[3.3]heptane-6-sulfonyl fluoride; trifluoroacetic acid](/img/structure/B13480153.png)



![6-(Dimethylamino)benzo[d]thiazole-2-carbaldehyde](/img/structure/B13480173.png)
![6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-1'-one](/img/structure/B13480177.png)


